molecular formula C21H27N3O B15187338 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- CAS No. 126740-44-1

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)-

Katalognummer: B15187338
CAS-Nummer: 126740-44-1
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: JEUXZWCWNTYFOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- is a complex organic compound characterized by its unique molecular structure. It contains a piperidine ring, an acetamide group, and a tetrahydroacridine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the piperidine ring and the acetamide group. The tetrahydroacridine moiety is then introduced through a series of reactions that may include cyclization and reduction steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Piperidineacetamide, N-(6-amino-5-methyl-3-pyridinyl)-2-(5-benzothiazolyl)-5-methyl-α-oxo-, (2R,5S)-
  • 1-Piperidineacetamide, α,α-dimethyl-

Uniqueness

Compared to similar compounds, 1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its tetrahydroacridine moiety, in particular, is of interest for its potential interactions with biological targets .

Eigenschaften

CAS-Nummer

126740-44-1

Molekularformel

C21H27N3O

Molekulargewicht

337.5 g/mol

IUPAC-Name

N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C21H27N3O/c1-15-9-10-19-17(13-15)21(16-7-3-4-8-18(16)22-19)23-20(25)14-24-11-5-2-6-12-24/h9-10,13H,2-8,11-12,14H2,1H3,(H,22,23,25)

InChI-Schlüssel

JEUXZWCWNTYFOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=C2NC(=O)CN4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.